molecular formula C25H26FNO4S B281088 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

Katalognummer B281088
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: OTKPLFOVELDGIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide, commonly known as TAK-659, is a small molecule kinase inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.

Wirkmechanismus

TAK-659 works by inhibiting the activity of various kinases that are involved in the regulation of cell growth and survival. It specifically targets Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the biochemical and physiological processes that are involved in the development and progression of cancer and autoimmune diseases. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make TAK-659 a promising candidate for the treatment of various types of cancer and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its ability to selectively target specific kinases that are involved in the regulation of cell growth and survival. This makes it a valuable tool for studying the role of these kinases in various disease processes. However, TAK-659 also has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the pharmacokinetic and pharmacodynamic properties of TAK-659 are not well understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for the development and study of TAK-659. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the exploration of new therapeutic applications for TAK-659, such as the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of TAK-659, which could help to optimize dosing regimens and improve clinical outcomes.

Synthesemethoden

TAK-659 is a complex molecule that requires a multi-step synthesis process. The synthesis of TAK-659 involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-6,7,8,9-tetrahydrodibenzo[b,d]furan-3-carboxylic acid, followed by the coupling of the resulting intermediate with cyclohexylamine. The final product is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic benefits in the treatment of cancer and autoimmune diseases. It has been shown to inhibit various kinases that are involved in the regulation of cell growth and survival, including BTK, AKT, and FLT3. This makes TAK-659 a promising candidate for the treatment of hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Eigenschaften

Molekularformel

C25H26FNO4S

Molekulargewicht

455.5 g/mol

IUPAC-Name

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C25H26FNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h10-17H,1-9H2

InChI-Schlüssel

OTKPLFOVELDGIU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Kanonische SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.